molecular formula C18H18ClN3O3S B2643453 3-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide CAS No. 2415454-11-2

3-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methylbenzene-1-sulfonamide

Cat. No.: B2643453
CAS No.: 2415454-11-2
M. Wt: 391.87
InChI Key: RSNUZXWNTBENMK-UHFFFAOYSA-N
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Description

  • Molecular Weight : 387.82 g/mol


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a sulfonamide group, a chloro substituent, and a pyrazole moiety. The specific arrangement of atoms and functional groups determines its properties and interactions .


Physical and Chemical Properties Analysis

  • Biological Properties : Derivatives of 1,3-diazole (imidazole) exhibit various activities, including antibacterial, anti-inflammatory, antitumor, and antioxidant effects

Properties

IUPAC Name

3-chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S/c1-13-16(19)4-2-5-18(13)26(24,25)21-12-17(23)14-6-8-15(9-7-14)22-11-3-10-20-22/h2-11,17,21,23H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNUZXWNTBENMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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